molecular formula C15H12BrFO2 B320626 2-Bromo-4-ethylphenyl 4-fluorobenzoate

2-Bromo-4-ethylphenyl 4-fluorobenzoate

Cat. No.: B320626
M. Wt: 323.16 g/mol
InChI Key: UIMFPVXNBGEPEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-ethylphenyl 4-fluorobenzoate is an aromatic ester composed of a 4-fluorobenzoate moiety linked to a 2-bromo-4-ethylphenol group. These compounds are typically synthesized via nucleophilic substitution or esterification reactions involving fluorinated electrophiles, as seen in the preparation of related pyrimidine derivatives and coumarin esters .

Properties

Molecular Formula

C15H12BrFO2

Molecular Weight

323.16 g/mol

IUPAC Name

(2-bromo-4-ethylphenyl) 4-fluorobenzoate

InChI

InChI=1S/C15H12BrFO2/c1-2-10-3-8-14(13(16)9-10)19-15(18)11-4-6-12(17)7-5-11/h3-9H,2H2,1H3

InChI Key

UIMFPVXNBGEPEA-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)F)Br

Canonical SMILES

CCC1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Physicochemical Properties

The bromine atom in 2-bromo-4-ethylphenyl 4-fluorobenzoate increases molecular weight and polarizability compared to non-halogenated analogs. For example, methyl 2-(bromomethyl)-4-fluorobenzoate (C₁₀H₈BrFO₂) has a molecular weight of 263.08 g/mol , while 4-cyanophenyl 4-fluorobenzoate (C₁₄H₈FNO₂) weighs 241.22 g/mol .

Crystallographic studies of related compounds, such as N-(4-fluorophenyl)piperazine salts, reveal that substituent positioning (e.g., bromo vs. chloro) affects packing motifs and hydrogen-bonding networks .

Environmental and Enzymatic Degradation

Table 2: Enzymatic Defluorination Mechanisms of Fluorinated Benzoates

Enzyme Substrate Reaction Product Reference
4-Fluorobenzoate dehalogenase 4-Fluorobenzoate 4-Hydroxybenzoate + F⁻
Fluoroacetate dehalogenase Fluoroacetate Glycolate + F⁻
Defluorinating enoyl-CoA hydratase 2-Fluorobenzoate Unknown

The target compound’s 4-fluorobenzoate group is susceptible to enzymatic defluorination via 4-fluorobenzoate dehalogenase, which cleaves the C-F bond to yield 4-hydroxybenzoate and fluoride ions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.